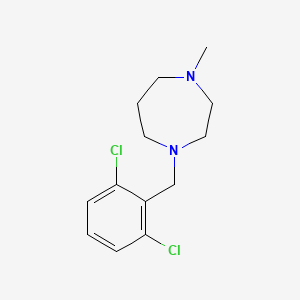
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the family of benzodiazepine receptor ligands. It was initially developed as an anxiolytic drug, but later research has shown its potential in various scientific applications.
科学研究应用
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been extensively studied for its potential in various scientific applications. It has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane. PBRs have been implicated in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. This compound has been shown to modulate the activity of PBRs, which makes it a potential therapeutic agent for various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
作用机制
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBRs and modulates their activity, which leads to the activation of various signaling pathways. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. This compound also promotes mitochondrial function and reduces apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. This compound has also been shown to promote mitochondrial function and reduce apoptosis in various cell types. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.
实验室实验的优点和局限性
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. This compound has a high affinity for PBRs, which makes it a useful tool for studying the role of PBRs in various physiological and pathological processes. However, this compound also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. This compound also has a short half-life, which limits its use in in vivo studies.
未来方向
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several potential future directions for research. It has been shown to have therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. Further research is needed to understand the exact mechanisms of action of this compound and its potential therapeutic applications. This compound has also been shown to modulate the activity of PBRs, which are involved in various physiological and pathological processes. Further research is needed to understand the role of PBRs in these processes and the potential therapeutic applications of PBR ligands. Finally, this compound has been shown to have neuroprotective effects in animal models. Further research is needed to understand the potential neuroprotective mechanisms of this compound and its potential therapeutic applications in neurodegenerative disorders.
合成方法
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized through a multi-step process starting from 2,6-dichlorobenzyl chloride and 4-methyl-1,4-diazepan-1-amine. The reaction involves the formation of an intermediate, which is then reacted with sodium hydride and methyl iodide to yield this compound. The final product is purified through recrystallization or column chromatography.
属性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNOFPULKEZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

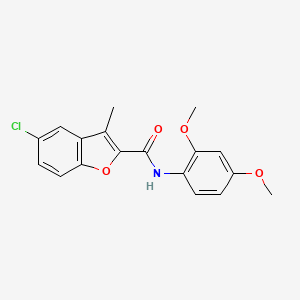
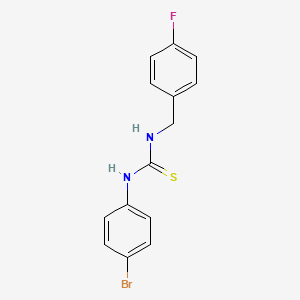
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
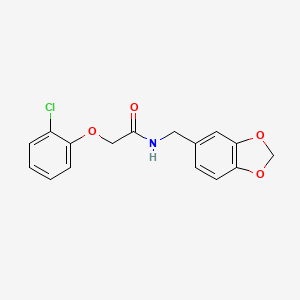
![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
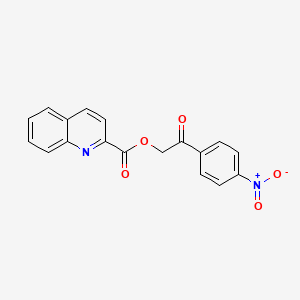
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)